molecular formula C19H21ClN2 B13752778 cis-1,2,3,4-Tetrahydro-4-cyano-1-dimethylamino-4-phenylnaphthalene hydrochloride CAS No. 52454-09-8

cis-1,2,3,4-Tetrahydro-4-cyano-1-dimethylamino-4-phenylnaphthalene hydrochloride

Cat. No.: B13752778
CAS No.: 52454-09-8
M. Wt: 312.8 g/mol
InChI Key: KXEHYHACSHCZFC-STYNFMPRSA-N
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Preparation Methods

The synthesis of cis-1,2,3,4-Tetrahydro-4-cyano-1-dimethylamino-4-phenylnaphthalene hydrochloride typically involves several steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like OsO4 for dihydroxylation and reducing agents for the cyano group . Major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted amines.

Scientific Research Applications

cis-1,2,3,4-Tetrahydro-4-cyano-1-dimethylamino-4-phenylnaphthalene hydrochloride has several scientific research applications:

Mechanism of Action

The primary mechanism of action for this compound involves the inhibition of serotonin uptake at synaptosomal sites in the brain. By blocking the reuptake of serotonin, it increases the availability of this neurotransmitter in the synaptic cleft, thereby enhancing mood and alleviating symptoms of depression . The molecular targets include serotonin transporters and various receptor sites involved in neurotransmission.

Comparison with Similar Compounds

cis-1,2,3,4-Tetrahydro-4-cyano-1-dimethylamino-4-phenylnaphthalene hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups that enhance its pharmacological activity, particularly its ability to inhibit serotonin uptake.

Properties

CAS No.

52454-09-8

Molecular Formula

C19H21ClN2

Molecular Weight

312.8 g/mol

IUPAC Name

[(1R,4R)-4-cyano-4-phenyl-2,3-dihydro-1H-naphthalen-1-yl]-dimethylazanium;chloride

InChI

InChI=1S/C19H20N2.ClH/c1-21(2)18-12-13-19(14-20,15-8-4-3-5-9-15)17-11-7-6-10-16(17)18;/h3-11,18H,12-13H2,1-2H3;1H/t18-,19-;/m1./s1

InChI Key

KXEHYHACSHCZFC-STYNFMPRSA-N

Isomeric SMILES

C[NH+](C)[C@@H]1CC[C@@](C2=CC=CC=C12)(C#N)C3=CC=CC=C3.[Cl-]

Canonical SMILES

C[NH+](C)C1CCC(C2=CC=CC=C12)(C#N)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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